1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea
Overview
Description
Synthesis Analysis
The synthesis and characterization of novel compounds, including 1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea derivatives, have been a focal point in research. For instance, studies on the synthesis of bis-benzoquinoline derivatives catalyzed by iodine via ring-opening of furan present a methodological advance in organic synthesis, highlighting the versatility of naphthalene derivatives in creating complex organic structures.Molecular Structure Analysis
The molecular weight of 1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea is 365.4 g/mol. The InChI Key is KPTMSQHTGZMEFU-UHFFFAOYSA-N.Chemical Reactions Analysis
Research into the biological activity of naphthalene derivatives has shown promising results. For example, the synthesis and anticancer evaluation of 1,4‐naphthoquinone derivatives containing a phenylaminosulfanyl moiety have revealed potent cytotoxic activity against several human cancer cell lines, highlighting the potential therapeutic applications of these compounds.Scientific Research Applications
Autoxidation and Aromatic Compound Studies Research on mono- and disulfonated naphthalene derivatives, which are products of the anaerobic reduction of azo dyes, has shown that these compounds undergo autoxidation under aerobic conditions. Such studies are crucial for understanding the environmental fate and behavior of aromatic compounds derived from industrial processes (Kudlich, Hetheridge, Knackmuss, & Stolz, 1999).
Chemical Synthesis and Biological Activity The synthesis and characterization of novel heterocyclic compounds, including those with naphthalene derivatives, have been extensively studied. These compounds have shown potential in molecular docking and biological activity, suggesting their applicability in drug development and as materials with unique properties (Ekennia, Osowole, Onwudiwe, Babahan, Ibeji, Okafor, & Ujam, 2018).
Crystallographic and Material Science Applications The crystal structure and intermolecular interactions of compounds containing aromatic and naphthalene units have been studied for their potential applications in materials science. These studies are fundamental for the development of new materials with specific mechanical and optical properties (Nishijima, Kataoka, Nagasawa, Okamoto, & Yonezawa, 2010).
Fluorescent Chemosensors Compounds with naphthalene derivatives have been synthesized and studied for their application as fluorescent chemosensors, demonstrating high selectivity and sensitivity for detecting metal ions. Such sensors have wide-ranging applications in environmental monitoring, biological research, and the development of diagnostic tools (Asiri, Sobahi, Al-Amari, Asad, Zayed, & Khan, 2018).
Nonlinear Optical Properties The exploration of compounds with naphthalene derivatives for their nonlinear optical properties is another area of significant interest. These studies are crucial for the advancement of optoelectronics and photonics, leading to the development of materials for applications in laser technology, telecommunications, and information processing (Sreenath, Joe, & Rastogi, 2018).
Safety And Hazards
properties
IUPAC Name |
1-[(3,5-dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-26-15-10-14(11-16(12-15)27-2)19(24)22-23-20(25)21-18-9-5-7-13-6-3-4-8-17(13)18/h3-12H,1-2H3,(H,22,24)(H2,21,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTMSQHTGZMEFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NNC(=O)NC2=CC=CC3=CC=CC=C32)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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